N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Description
Historical Evolution of Pyrazolone-Based Pharmacophores
The pyrazolone nucleus, first synthesized in 1883 with the discovery of antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), marked the inception of a prolific class of therapeutic agents. Antipyrine’s antipyretic and analgesic properties spurred decades of research into structural analogs, culminating in the development of derivatives like aminophenazone and metamizole, which remain clinically relevant for pain management and fever reduction. By the mid-20th century, medicinal chemists began fusing pyrazolone systems with heterocyclic scaffolds to enhance metabolic stability and target selectivity.
The integration of thiophene rings into pyrazolone frameworks, as seen in thieno[3,4-c]pyrazoles, emerged as a pivotal innovation. Early synthetic routes, such as the cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, enabled access to these fused systems. For example, Menozzi et al. demonstrated that 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones could be synthesized via arylhydrazine condensation, yielding compounds with notable anti-inflammatory and analgesic activities. These efforts laid the groundwork for modern derivatives like the target compound, which incorporates a pentanamide side chain and a 4-fluorophenyl group to optimize pharmacokinetic and pharmacodynamic profiles.
Advances in catalytic methods further expanded synthetic accessibility. Palladium-catalyzed cyclizations, as described by Airey et al., provided efficient routes to thieno[3,2-c]pyrazoles, underscoring the broader applicability of transition-metal catalysis in heterocyclic chemistry. Such methodologies have been adapted for [3,4-c] isomers, enabling large-scale production of intermediates critical for structure-activity relationship (SAR) studies.
Structural Significance of Fluorinated Heterocyclic Systems
The introduction of fluorine into heterocyclic systems has become a cornerstone of rational drug design. Fluorine’s high electronegativity (3.98 on the Pauling scale) and small atomic radius (0.64 Å) allow it to modulate electronic properties without steric disruption, making it ideal for enhancing binding affinity and metabolic stability. In the context of thieno[3,4-c]pyrazoles, fluorination at the 4-position of the phenyl ring has proven particularly impactful.
Menozzi et al. demonstrated that the 4-fluorophenyl derivative of 1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one exhibited superior analgesic and anti-inflammatory activities compared to non-fluorinated analogs. This enhancement is attributed to fluorine’s ability to:
- Increase lipophilicity , improving membrane permeability and bioavailability.
- Stabilize charge-transfer interactions with target enzymes (e.g., cyclooxygenase-2) through electron-withdrawing effects.
- Reduce oxidative metabolism by blocking cytochrome P450-mediated hydroxylation at the para position.
The target compound, N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide , extends these principles by incorporating a pentanamide moiety. This side chain introduces additional hydrogen-bonding capacity and conformational flexibility, potentially enhancing interactions with hydrophobic binding pockets. Comparative studies of fluorinated versus non-fluorinated thieno[3,4-c]pyrazoles reveal marked differences in activity:
| Biological Activity | 4-Fluorophenyl Derivative (IC₅₀) | Phenyl Derivative (IC₅₀) |
|---|---|---|
| Analgesic (acetic acid test) | 12 mg/kg | 28 mg/kg |
| Anti-inflammatory (edema) | 8 mg/kg | 18 mg/kg |
| Platelet aggregation | 85% inhibition at 10 μM | 45% inhibition at 10 μM |
Data adapted from Menozzi et al. (1992) and PMC (2019).
The synergy between the thieno[3,4-c]pyrazole core and fluorinated aryl groups underscores the compound’s design rationale. Future directions may explore halogen bonding interactions or trifluoromethyl substitutions to further refine target engagement.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-3-4-15(21)18-16-13-9-23(22)10-14(13)19-20(16)12-7-5-11(17)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGJNHQBBCTEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide is a synthetic compound belonging to the class of thienopyrazoles, characterized by its unique thieno[3,4-c]pyrazole core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.43 g/mol. The structure features a fluorophenyl group and an amide linkage that are pivotal for its biological activity.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction may lead to modulation of various cellular pathways, including those involved in inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds within the thienopyrazole class exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of HDAC3 by this compound could lead to altered gene expression affecting cell cycle progression and apoptosis.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Thienopyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Studies and Experimental Evidence
- Anticancer Studies : In vitro studies have demonstrated that thienopyrazole derivatives can induce apoptosis in cancer cell lines. For example, a derivative similar to this compound was found to significantly reduce cell viability in breast cancer cells by promoting apoptosis through caspase activation.
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thienopyrazole derivatives reported effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations. The structure-activity relationship analysis indicated that the presence of the fluorophenyl group enhances antimicrobial potency.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide with structurally analogous pyrazolone derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Structural and Physicochemical Comparison
*Estimated values for the target compound based on structural analogs.
Key Observations:
The 4-methoxybenzamide analog exhibits intermediate lipophilicity (XLogP3 = 1.9), likely due to its aromatic methoxy group balancing hydrophobic and polar contributions. The cyclohexanecarboxamide derivative (XLogP3 ~2.5) suggests that bulky aliphatic groups further elevate lipophilicity, which may improve central nervous system (CNS) penetration in antidepressant applications .
Hydrogen-Bonding Capacity: The acetamide analog has fewer H-bond acceptors (4 vs. The 4-methoxybenzamide’s additional methoxy group increases H-bond acceptors to 6, favoring interactions with serine/threonine kinases or GPCRs .
Biological Activity Trends:
- Pyrazolones with electron-withdrawing groups (e.g., 4-fluorophenyl) and flexible side chains (e.g., pentanamide) are hypothesized to exhibit dual anti-inflammatory and antidepressant activity, as seen in related compounds . For instance, the imidazolyl-acetyl derivative demonstrated potent anti-inflammatory effects (ED₅₀ = 12 mg/kg), suggesting that the target compound’s pentanamide chain may similarly modulate cyclooxygenase (COX) or TNF-α pathways.
Metabolic Considerations:
- Longer aliphatic chains (e.g., pentanamide) may reduce metabolic oxidation compared to aromatic substituents, extending half-life. Conversely, the 4-methoxybenzamide’s methoxy group could undergo demethylation, increasing toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
